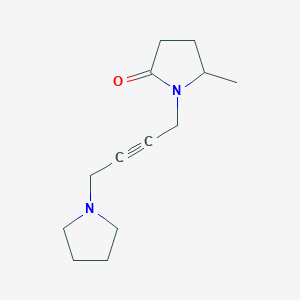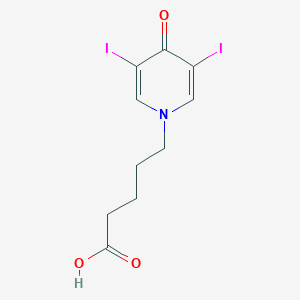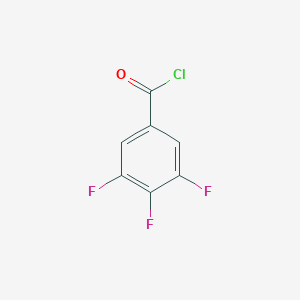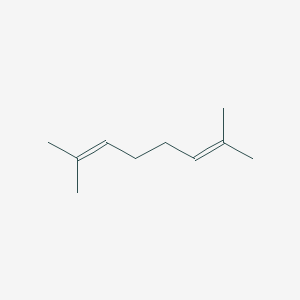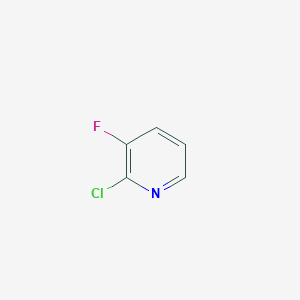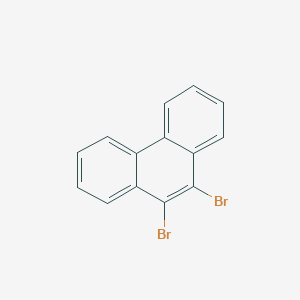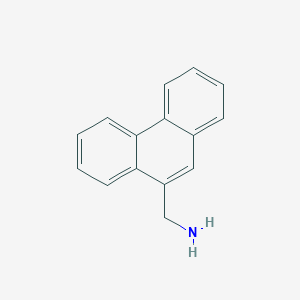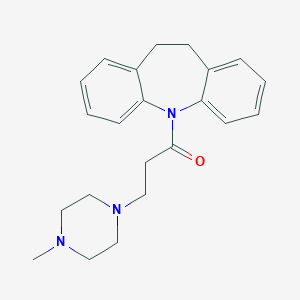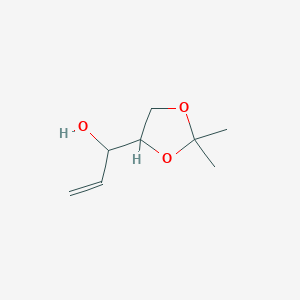
2-Nonyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonyloxirane is a chemical compound that belongs to the family of epoxides. It is a colorless liquid with a faint odor and is primarily used in the chemical industry as a precursor for the production of other chemicals. 2-Nonyloxirane has gained significant attention in recent years due to its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 2-Nonyloxirane is not well understood. However, it is believed to interact with enzymes and proteins in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects
Studies have shown that 2-Nonyloxirane can induce DNA damage and apoptosis in certain cell lines. It has also been shown to have mutagenic and genotoxic effects in bacteria and mammalian cells. Additionally, 2-Nonyloxirane has been found to have neurotoxic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Nonyloxirane in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis reactions. However, its potential toxicity and mutagenic effects make it a hazardous chemical to work with, requiring proper safety measures and equipment.
Zukünftige Richtungen
There are several future directions for research on 2-Nonyloxirane. One area of interest is its potential use as a therapeutic agent in cancer treatment. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in humans. Furthermore, exploring its potential applications in materials science and nanotechnology could lead to the development of new materials with unique properties.
Conclusion
In conclusion, 2-Nonyloxirane is a chemical compound with potential applications in scientific research. Its high reactivity makes it a useful reagent in organic synthesis reactions, but its potential toxicity and mutagenic effects make it a hazardous chemical to work with. Further research is needed to understand its mechanism of action, potential toxicity, and potential applications in various fields.
Synthesemethoden
2-Nonyloxirane can be synthesized by the reaction of nonene with peracetic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or a zeolite catalyst. The reaction conditions, such as temperature and pressure, can be adjusted to obtain a higher yield of 2-Nonyloxirane.
Wissenschaftliche Forschungsanwendungen
2-Nonyloxirane has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a building block for the synthesis of other chemicals, such as surfactants, polymers, and pharmaceuticals. Additionally, 2-Nonyloxirane can be used as a reagent in organic synthesis reactions, such as ring-opening reactions and epoxidation reactions.
Eigenschaften
CAS-Nummer |
17322-97-3 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2-nonyloxirane |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
LXVAZSIZYQIZCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CO1 |
Kanonische SMILES |
CCCCCCCCCC1CO1 |
Synonyme |
1,2-Epoxyundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



